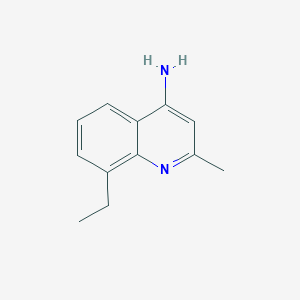

4-Amino-8-ethyl-2-methylquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical and pharmaceutical research. nih.govucsf.edufrontiersin.org Its presence in a multitude of natural alkaloids, such as quinine, and synthetic compounds has established it as a critical pharmacophore. ucsf.edu The quinoline system's unique electronic configuration and its ability to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, make it a versatile building block for the synthesis of complex molecules. frontiersin.orgnih.gov Researchers have extensively explored quinoline derivatives for their potential in medicinal chemistry, leading to the development of numerous therapeutic agents. frontiersin.orgplos.org

Importance of Substituent Effects in Quinoline Chemistry

The chemical behavior and biological activity of a quinoline derivative are profoundly dictated by the nature and position of its substituents. ucsf.edu The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic rings, thereby influencing the molecule's reactivity, lipophilicity, and potential for intermolecular interactions. nih.gov For instance, the position of substituents can direct the outcome of further chemical modifications and is a key factor in structure-activity relationship (SAR) studies, which aim to optimize the desired properties of the molecule. nih.govucsf.edu Systematic modifications of the quinoline ring have been crucial in the development of new compounds with enhanced efficacy and selectivity for various biological targets. nih.gov

Rationale for Research on 4-Amino-8-ethyl-2-methylquinoline

While direct and extensive research on this compound is not widely available in public literature, the rationale for its investigation can be constructed from the known contributions of its individual substituents to the quinoline framework. The 4-amino group is a particularly significant substituent, as the 4-aminoquinoline (B48711) scaffold is the basis for a number of well-known antimalarial drugs, including chloroquine. nih.govplos.org The methyl group at the 2-position and the ethyl group at the 8-position are expected to modulate the molecule's steric and electronic properties.

The specific combination of these substituents in this compound presents a unique compound for potential investigation. The amino group at the 4-position is a key feature in many biologically active quinolines, while the alkyl groups at the 2 and 8 positions could influence its solubility, metabolic stability, and interaction with biological targets. The study of such a molecule would contribute to a deeper understanding of the subtle interplay of substituent effects on the quinoline system.

Due to the limited direct research on this specific compound, its properties are largely extrapolated from related structures.

Table 1: General Properties of this compound (Extrapolated)

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and chloroform |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline core, a singlet for the methyl group, a quartet and a triplet for the ethyl group, and a broad signal for the amino protons. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline rings, as well as for the methyl and ethyl substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching of the quinoline core. |

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-2-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGBQMQLJUEBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589056 | |

| Record name | 8-Ethyl-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-61-6 | |

| Record name | 8-Ethyl-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 Amino 8 Ethyl 2 Methylquinoline and Its Precursors

Reactivity of the Quinoline (B57606) Nitrogen Atom (e.g., Protonation, Alkylation, Acylation)

The nitrogen atom within the quinoline ring of 4-Amino-8-ethyl-2-methylquinoline is a key center of reactivity. Its basic nature and its role as a directing group in various reactions are of significant interest in synthetic chemistry.

The quinoline nitrogen possesses a lone pair of electrons, rendering it basic and susceptible to protonation . The pKa of the quinolinic nitrogen is approximately 6. nih.gov This allows for the formation of a protonated species in acidic conditions, which can influence the molecule's solubility and its accumulation in acidic environments like lysosomes. nih.gov

The nitrogen atom can also serve as a nucleophile in alkylation and acylation reactions. Furthermore, the nitrogen can be oxidized to form a quinoline N-oxide. This transformation is particularly significant as the N-oxide group can act as a weak chelating directing group, facilitating metal-catalyzed reactions at specific positions on the quinoline ring. acs.orgnih.govnih.gov For instance, the use of N-oxides has been instrumental in directing the functionalization of the C2 and C8 positions of the quinoline scaffold. nih.gov In the context of 8-methylquinolines, the N-oxide has been shown to enable palladium(II)-catalyzed dual C(sp3)–H and C7(sp2)–H activation. acs.orgnih.gov

Transformations Involving the 4-Amino Group

The 4-amino group is a critical functional moiety that significantly influences the chemical behavior of the quinoline derivative. Its reactivity is central to both the synthesis of the parent compound and its further derivatization.

Nucleophilic Substitution Reactions

The synthesis of 4-aminoquinolines, including this compound, often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this common pathway, a 4-chloroquinoline (B167314) precursor reacts with an amine. The carbon at the 4-position is attacked by the nucleophilic amine, leading to the displacement of the chlorine atom. nih.gov Various conditions can be employed to facilitate this reaction, including the use of bases like triethylamine (B128534) or carbonates, or catalytic amounts of Brønsted or Lewis acids, depending on the nature of the amine nucleophile. nih.gov

Conversely, the 4-amino group itself can be substituted, though this typically requires highly reactive electrophiles. nih.gov An example includes the reaction with chloro-1,3,5-triazines, where the amino group acts as the nucleophile. nih.gov

Derivatization via Amine Functionality

The primary amine at the 4-position is a versatile handle for a wide range of derivatization reactions. This allows for the synthesis of a diverse library of compounds with modified properties. For instance, new 4-aminoquinoline (B48711) derivatives are often synthesized by condensing a substituted 4,7-dichloroquinoline (B193633) with various amines. plos.orgplos.org The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and the formation of Schiff bases. nih.gov The nature of the side chain attached to the 4-amino group is considered a primary modulator of activity in certain biological contexts. ucsf.edu

Reactivity of the Alkyl Substituents (2-Methyl and 8-Ethyl Groups)

The methyl and ethyl groups at the 2- and 8-positions of the quinoline ring are not mere spectators in the molecule's reactivity. They are amenable to a variety of transformations, most notably through the activation of their C(sp3)–H bonds.

C(sp3)–H Activation and Functionalization

Recent advances in organometallic chemistry have enabled the direct functionalization of the otherwise inert C(sp3)–H bonds of the alkyl substituents on the quinoline ring. nih.govacs.org This approach offers an atom-economical route to complex quinoline derivatives.

The 8-methyl group, in particular, has been a focus of such studies. The quinoline nitrogen can act as an intrinsic directing group, guiding a transition metal catalyst to the C(sp3)–H bonds of the 8-methyl group. This has been demonstrated in Cp*Co(III)-catalyzed reactions, leading to the alkenylation and amidation of the 8-methylquinoline (B175542) core. acs.orgresearchgate.net

Similarly, the 2-methyl group can be functionalized. Metal-free methods have been developed for the benzylic C(sp3)-H functionalization of methyl quinolines, reacting them with electrophiles like tryptanthrins. tandfonline.com Palladium-catalyzed dual C(sp3)–H and C(sp2)–H activation has been achieved with 8-methylquinoline N-oxides, showcasing a relay mechanism where initial activation of the methyl group triggers a subsequent functionalization at the C7 position of the quinoline ring. acs.orgnih.gov

Below is a table summarizing selected C(sp3)–H functionalization reactions of methylquinolines.

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Reference |

| Alkenylation | CpCo(III) | 8-Methylquinoline | 8-Alkenylquinoline | acs.org |

| Amidation | CpCo(III) / Oxazolone | 8-Methylquinoline | 8-Amido-methylquinoline | researchgate.net |

| Annulation | Pd(II) / Maleimide | 8-Methylquinoline N-oxide | Tetracyclic scaffold | acs.orgnih.gov |

| Nucleophilic Addition | Catalyst-free / Tryptanthrin | Methyl aza-arene | Functionalized methyl aza-arene | tandfonline.com |

| Tandem Cyclization | Metal-free | 2-Methylquinoline (B7769805) / 2-Styrylaniline | Functionalized quinoline | nih.govacs.org |

Oxidation Reactions

The alkyl substituents on the quinoline ring are susceptible to oxidation. The methyl group, being a benzylic-type substituent, can be oxidized under various conditions. For instance, 2-methylquinoline can be oxidized to form quinoline-2-carbaldehyde. nih.govacs.org More aggressive oxidation can lead to the formation of carboxylic acids. Electrolytic oxidation has been shown to convert substituted quinolines into the corresponding quinolinic acids. acs.org Furthermore, aerobic dehydrogenation, often catalyzed by transition metals, can be used to aromatize related saturated heterocyclic systems, indicating the potential for oxidative transformations on the alkyl side chains under specific catalytic conditions. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline nucleus possesses a dual nature when considering aromatic substitution reactions. The benzenoid ring reacts with electrophiles, while the pyridinoid ring is targeted by nucleophiles. quimicaorganica.org This reactivity is dictated by the electron density of each ring system. The pyridine (B92270) ring is electron-deficient compared to the benzene (B151609) ring, making positions 5 and 8 the most favored for electrophilic attack. quimicaorganica.orgreddit.com Conversely, nucleophilic substitution typically occurs at positions 2 and 4 of the pyridine ring. youtube.comuop.edu.pk

Electrophilic Aromatic Substitution (EAS):

In the case of this compound, the directing effects of the existing substituents play a crucial role. The 4-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The 2-methyl and 8-ethyl groups are also activating substituents.

Electrophilic attack on the unsubstituted quinoline ring occurs on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions, due to the greater stability of the resulting cationic intermediate. quimicaorganica.org Vigorous conditions are often required for these reactions, such as nitration with fuming nitric acid in fuming sulfuric acid or sulfonation with fuming sulfuric acid at high temperatures. uop.edu.pk For this compound, the powerful electron-donating amino group at position 4 significantly activates the molecule towards electrophilic attack, particularly on the benzenoid ring. The directing influence of the substituents would likely favor substitution at the C5 position.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Activating/Deactivating | Directing Influence |

| -NH₂ | 4 | Electron-Donating | Strongly Activating | ortho, para (to C5 and C3) |

| -CH₃ | 2 | Electron-Donating | Weakly Activating | ortho, para (to C3) |

| -C₂H₅ | 8 | Electron-Donating | Weakly Activating | ortho, para (to C7) |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution on the quinoline ring preferentially happens at the C2 and C4 positions. youtube.com The 4-amino group of the title compound is itself typically installed via a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting a precursor, such as a 4-chloroquinoline derivative, with an amine nucleophile. nih.govmdpi.com

The reaction proceeds via an SNAr mechanism, where the amine attacks the carbon at the 4-position, and the chlorine atom is subsequently eliminated as a leaving group. nih.gov The presence of an electron-withdrawing nitrogen atom in the quinoline ring facilitates this nucleophilic attack. Studies on analogous systems, like 2,4-dichloroquinazolines, have shown that nucleophilic attack by amines overwhelmingly favors the 4-position. mdpi.com This regioselectivity is attributed to the lower activation energy for nucleophilic attack at this position. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic displacement of the 4-chloro group with various nucleophiles, including hydrazine (B178648) and sodium azide. mdpi.com

Mechanistic Investigations of Key Reactions

The synthesis and modification of substituted quinolines involve several key reactions with well-studied mechanisms. The formation of the 4-aminoquinoline scaffold is of particular importance and is often achieved through nucleophilic aromatic substitution.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) in 4-Aminoquinoline Synthesis:

The synthesis of 4-aminoquinolines from 4-chloroquinoline precursors is a cornerstone reaction in quinoline chemistry. nih.gov The mechanism is a classic example of bimolecular nucleophilic aromatic substitution (SNAr).

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile, such as an amine, on the electron-deficient C4 carbon of the quinoline ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring. masterorganicchemistry.com

Formation of Meisenheimer Intermediate: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atom, which stabilizes the intermediate.

Rearomatization: The aromaticity of the ring is restored in the final, fast step, where the leaving group (typically a halide ion) is expelled. masterorganicchemistry.com

This SNAr mechanism is widely documented for the synthesis of various 4-aminoquinoline derivatives. nih.govmdpi.com

Interactive Table: Mechanistic Steps of SNAr for 4-Aminoquinoline Synthesis

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Attack of amine nucleophile on C4 of a 4-chloroquinoline precursor. | Transition State 1 | Rate-determining step; disruption of aromaticity. masterorganicchemistry.com |

| 2 | Formation of a resonance-stabilized anionic intermediate. | Meisenheimer Complex | Negative charge delocalized over the ring system. nih.gov |

| 3 | Expulsion of the chloride leaving group. | Transition State 2 | Fast step; restoration of aromaticity. masterorganicchemistry.com |

Mechanisms of Quinoline Ring Synthesis:

The core quinoline structure of this compound can be constructed through several classic synthetic methodologies, each with a distinct mechanism.

Skraup Synthesis: This method involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). uop.edu.pk The mechanism involves the dehydration of glycerol to acrolein, followed by a 1,4-Michael addition of the aniline to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline, which is then oxidized to the quinoline. uop.edu.pk

Friedländer Synthesis: This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group, in the presence of an acid or base catalyst. The mechanism proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. uop.edu.pk

Povarov Reaction: This is an aza-Diels-Alder reaction used for synthesizing tetrahydroquinolines, which can then be aromatized. researchgate.net It involves the reaction of an aniline, an aldehyde, and an activated alkene. This approach is noted for its ability to create substituted quinolines from simple starting materials. researchgate.net

These fundamental reactions provide pathways to the quinoline core, which can then be further functionalized, for example, by introducing an amino group at the C4 position via the SNAr mechanism described above.

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound this compound could not be located. The investigation sought to find specific information on its nuclear magnetic resonance (NMR) and vibrational spectroscopy characteristics to fulfill a detailed article outline.

The search included targeted queries for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC, NOESY), infrared (IR), and Raman spectroscopy data. These searches were performed using the compound name and potential CAS numbers. However, no publicly available experimental spectra or detailed peak assignments for this compound were found.

While information is available for structurally related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline and other substituted quinolines, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. The absence of specific data for the target compound means that a scientifically accurate and detailed analysis of its spectroscopic characterization and structure elucidation, as per the requested outline, cannot be generated at this time.

Further research, potentially through direct chemical synthesis and subsequent analytical characterization, would be required to produce the necessary spectroscopic data for a thorough scientific article on this compound.

Spectroscopic Characterization and Structure Elucidation of 4 Amino 8 Ethyl 2 Methylquinoline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 4-Amino-8-ethyl-2-methylquinoline, conventional electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak and a series of fragment ions that are characteristic of the quinoline (B57606) ring system and its substituents.

The fragmentation of quinoline and its derivatives has been a subject of interest. The primary fragmentation of the quinoline ring itself typically involves the loss of hydrogen cyanide (HCN). mcmaster.ca For alkyl-substituted quinolines, a common fragmentation pathway is the loss of a hydrogen atom or an alkyl radical. cdnsciencepub.com The presence of an amino group can further influence the fragmentation, often leading to stable fragment ions.

A proposed fragmentation pattern for this compound under EI-MS is outlined below:

Molecular Ion (M+) : The initial ionization would produce the molecular ion, which would confirm the compound's molecular weight.

Loss of a Methyl Radical (-•CH3) : A prominent fragmentation pathway for 2-methyl substituted quinolines is the loss of a methyl radical to form a stable ion.

Loss of an Ethyl Radical (-•C2H5) : The 8-ethyl group can undergo cleavage to lose an ethyl radical.

Loss of HCN : The characteristic loss of hydrogen cyanide from the quinoline ring is also anticipated. mcmaster.ca

A data table summarizing the expected major fragments is provided below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]+• | This compound | 186 |

| [M-CH3]+ | Ion resulting from methyl loss | 171 |

| [M-C2H5]+ | Ion resulting from ethyl loss | 157 |

| [M-HCN]+• | Ion resulting from HCN loss | 159 |

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. mdpi.com For this compound (C12H14N2), HR-MS would be crucial for confirming its molecular formula.

The expected high-resolution mass data is presented in the following table:

| Ion | Elemental Composition | Calculated Exact Mass |

| [M+H]+ | C12H15N2 | 187.1230 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis is shown below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining the conformation |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, these transitions are typically π → π* and n → π* transitions.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands influenced by the quinoline core and its amino and alkyl substituents. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Studies on various aminoquinoline derivatives have shown that the position of the amino group significantly affects the electronic absorption spectrum. nih.gov The electronic transitions are also sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

The expected electronic transitions and their approximate absorption maxima are detailed in the table below.

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | 250-350 | Electronic transition from a π bonding orbital to a π antibonding orbital, characteristic of the aromatic system. |

| n → π | 350-450 | Electronic transition from a non-bonding orbital (on the nitrogen atom of the amino group) to a π antibonding orbital. |

Advanced Applications of 4 Amino 8 Ethyl 2 Methylquinoline and Its Derivatives in Specialized Fields

Role in Advanced Materials Science

The inherent properties of the quinoline (B57606) moiety, such as its rigidity, aromaticity, and electron-donating/accepting capabilities, make it an excellent building block for advanced materials. The addition of an amino group and alkyl chains, as in 4-Amino-8-ethyl-2-methylquinoline, further functionalizes the core, enhancing its utility in polymers, optoelectronics, and coordination chemistry.

Integration into Functional Polymers and Coatings

The incorporation of quinoline derivatives into polymer structures can significantly enhance their material properties. 4-Amino-2-methylquinoline, a closely related compound, is noted for its use in formulating specialized coatings and polymers, where it contributes to improved chemical resistance and durability. chemimpex.com The amino group on the this compound molecule provides a reactive site for integration into polymer chains, either as a monomer or as a functional additive.

Research into amino-functionalized dendritic polymers has demonstrated their effectiveness as catalysts for synthesizing quinoline derivatives, highlighting the synergy between these chemical classes. researchgate.net When integrated into a polymer backbone, the quinoline unit can enhance thermal stability and modify the optical properties of the material. The ethyl and methyl groups contribute to solubility in organic solvents, facilitating processing for coatings and films. This integration can lead to the development of high-performance materials with tailored characteristics for protective and specialized applications.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Quinoline derivatives are cornerstone materials in the field of optoelectronics, most famously exemplified by the use of metal complexes of 8-hydroxyquinoline (B1678124) in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com These complexes serve as highly efficient electroluminescent materials. researchgate.net The performance of OLEDs, including their brightness, efficiency, and color, can be fine-tuned by modifying the substituents on the quinoline ligand. researchgate.netmdpi.com

Derivatives of this compound are promising candidates for developing new electroluminescent materials. The quinoline core acts as a robust chromophore, while the electron-donating amino group at the 4-position and the alkyl groups at the 2- and 8-positions can modulate the electronic structure and, consequently, the emission wavelength. researchgate.net Metal complexes of these substituted quinolines can be used as emitters in OLEDs. nih.govresearchgate.net For instance, bis(8-hydroxyquinoline) zinc (Znq2) derivatives are recognized for their high electroluminescence quantum yield and good thermal stability, making them suitable for low-operating-voltage OLEDs. mdpi.com The development of such compounds is crucial for creating next-generation displays and solid-state lighting with improved color purity and reduced power consumption. mdpi.com

Coordination Chemistry and Metal Complex Formation

The nitrogen atom within the quinoline ring and the nitrogen of the exocyclic amino group in this compound make it an excellent bidentate chelating ligand. It can form stable coordination complexes with a wide range of transition metal ions. rsc.orgrsc.org The study of complexes formed with the related ligand 8-amino-2-methylquinoline (maq) reveals its ability to chelate metals like copper(II) and nickel(II). rsc.orgrsc.org

These complexes exhibit various geometries, including tetrahedral and octahedral, depending on the metal and the stoichiometry of the reaction. rsc.orgrsc.org For example, research has shown that 8-amino-2-methylquinoline forms mono-chelated complexes [Cu(maq)X₂] (where X = Cl, Br) that are likely tetrahedral, and bis-chelated complexes [Cu(maq)₂X₂] that are possibly octahedral. rsc.org The formation of such complexes is fundamental not only for developing catalysts and new materials but also for applications in analytical chemistry and biomedicine. nih.govnih.gov The specific substituents on the quinoline ring influence the stability, geometry, and electronic properties of the resulting metal complexes.

Table 1: Examples of Metal Complexes with Related Aminoquinoline Ligands

| Ligand | Metal Ion | Complex Type | Deduced Geometry |

|---|---|---|---|

| 8-Amino-2-methylquinoline (maq) | Copper(II) | Cu(maq)Cl₂ | Tetrahedral |

| 8-Amino-2-methylquinoline (maq) | Copper(II) | Cu(maq)₂(NO₃)₂ | Octahedral |

| 8-Amino-2-methylquinoline (maq) | Nickel(II) | Ni(maq)I₂ | Tetrahedral |

| 8-Amino-2-methylquinoline (maq) | Nickel(II) | Ni(maq)₂Cl₂ | Polymeric Octahedral |

| Tris-8-aminoquinoline Tripodal Ligand | Zinc(II) | [Zn(tpaa)]²⁺ | Octahedral |

This table is based on findings for structurally similar ligands to indicate the coordination potential of this compound. rsc.orgrsc.orgrsc.org

Contributions to Analytical Chemistry

The unique ability of this compound and its derivatives to interact with other chemical species, particularly metal ions, and to exhibit distinct photophysical responses, makes them valuable tools in analytical chemistry. They are employed in the development of highly sensitive and selective sensors and as reagents in classical analytical techniques.

Development of Fluorescent Probes and Sensors

Quinoline and its derivatives are inherently fluorescent, a property that can be harnessed for chemical sensing. nih.gov Derivatives of 8-aminoquinoline (B160924), in particular, have been extensively developed as fluorescent probes for detecting biologically and environmentally important metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. nih.govdaneshyari.commdpi.com

The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response. The aminoquinoline acts as a fluorophore-receptor system. In its free state, the fluorescence might be quenched. Upon binding to a target analyte through the amino group and the quinoline nitrogen, conformational changes or inhibition of photoinduced electron transfer (PET) can lead to a significant enhancement in fluorescence intensity. mdpi.comresearchgate.net For example, N-8-aminoquinolinylglycinamide shows a selective fluorescence increase in the presence of Zn²⁺. daneshyari.com The selectivity and sensitivity of these probes can be tuned by altering the substituents on the quinoline ring. The structure of this compound provides a robust platform for designing such chemosensors for a variety of analytical applications, including cellular imaging. nih.gov

Table 2: Analytes Detected by Related Quinoline-Based Fluorescent Probes

| Probe Type | Analyte Detected | Sensing Principle |

|---|---|---|

| 8-Amidoquinoline Derivative | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) |

| 8-Amidoquinoline Derivative | Cd²⁺ | Fluorescence "turn-on" signal |

| Modified Quinoline Fluorophore | Fe³⁺ | Fluorescence quenching via complexation |

| Quinoline-2-thiol Derivative | HNO | Fluorescence increase |

This table illustrates the types of analytes that can be detected using the quinoline scaffold, suggesting potential targets for sensors based on this compound. nih.govdaneshyari.commdpi.comresearchgate.netnih.gov

Reagent in Spectrophotometric Methods

Beyond fluorescence, the formation of colored complexes between quinoline derivatives and metal ions provides a basis for quantitative analysis using UV-Vis spectrophotometry. chemimpex.com This classical analytical technique relies on the direct relationship between a substance's concentration and its absorption of light at a specific wavelength (Beer-Lambert law).

Derivatives like 8-aminoquinoline and 8-hydroxyquinoline are effective chromogenic reagents for the spectrophotometric determination of metal ions such as palladium and zinc. acs.orgrepec.org The reaction between the ligand and the metal ion produces a stable, colored metal-ligand complex. By measuring the absorbance of the solution at the wavelength of maximum absorption (λmax), the concentration of the metal ion can be accurately determined. repec.org this compound, with its strong chelating ability, can be used as a selective reagent for the quantitative analysis of various metal ions in pharmaceutical and environmental samples. nih.govnih.gov The method is often valued for its simplicity, speed, and cost-effectiveness. repec.org

Potential as a Building Block in Organic Synthesis Beyond its Direct Applications

While this compound has been identified as a notable compound in specialized research fields, its utility extends into the realm of organic synthesis, where it can serve as a versatile building block for the construction of more complex molecular architectures. The reactivity of its constituent functional groups—the 4-amino group and the 2-methyl group—on the quinoline scaffold provides multiple avenues for derivatization and molecular elaboration.

The synthetic potential of this compound is rooted in the characteristic reactions of its primary functional moieties. The exocyclic primary amine at the C4 position and the activated methyl group at the C2 position are the principal sites for chemical modification.

The 4-amino group is a key nucleophilic center, enabling a variety of substitution reactions. It can readily react with a range of electrophiles to form new covalent bonds, thereby introducing diverse functionalities onto the quinoline core. For instance, acylation with acid chlorides or anhydrides can yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides, while reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Furthermore, the 4-amino group can participate in condensation reactions with various carbonyl compounds. Reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to stable secondary amines. This provides a straightforward method for introducing a wide array of alkyl or aryl substituents at the 4-position.

The 2-methyl group on the quinoline ring is not merely a passive substituent. Its protons are acidic due to the electron-withdrawing nature of the heterocyclic ring, allowing it to act as a pro-nucleophile. This C(sp³)–H acidity can be exploited in various condensation reactions. For example, in the presence of a suitable base, the methyl group can be deprotonated to form a nucleophilic species that can attack electrophiles. A classic example of this reactivity is the Knoevenagel-type condensation with aromatic aldehydes, which would yield 2-styrylquinoline (B1231325) derivatives. This reaction effectively extends the conjugation of the quinoline system and provides a scaffold for further functionalization.

Moreover, the 2-methyl group can undergo oxidation to afford the corresponding carboxylic acid or aldehyde, which are valuable synthetic handles for a host of subsequent transformations, including amidation, esterification, and the formation of other heterocyclic rings.

The strategic combination of the reactivity at both the 4-amino and 2-methyl positions allows for the synthesis of a diverse library of derivatives. For instance, the amino group could first be protected, followed by functionalization of the methyl group. Subsequent deprotection of the amino group would then allow for its modification, leading to the creation of highly functionalized and complex quinoline-based molecules. This stepwise approach enables precise control over the synthetic outcome and the generation of novel chemical entities with tailored properties.

The following table summarizes the potential synthetic transformations of this compound, highlighting its role as a versatile building block.

| Reactive Site | Reagent Class | Reaction Type | Resulting Functional Group/Derivative Class |

| 4-Amino Group | Acid Chlorides / Anhydrides | Acylation | Amides |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamides | |

| Isocyanates / Isothiocyanates | Addition | Ureas / Thioureas | |

| Aldehydes / Ketones | Condensation (followed by reduction) | Secondary Amines | |

| 2-Methyl Group | Aromatic Aldehydes | Knoevenagel-type Condensation | 2-Styrylquinolines |

| Strong Oxidizing Agents | Oxidation | Carboxylic Acids / Aldehydes | |

| Alkyl Halides (after deprotonation) | Alkylation | Extended Alkyl Chains at C2 |

Future Research Directions and Perspectives for 4 Amino 8 Ethyl 2 Methylquinoline Research

Exploration of Novel Synthetic Pathways

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions provide foundational routes, future research should focus on developing more efficient, sustainable, and versatile synthetic pathways for 4-Amino-8-ethyl-2-methylquinoline. tandfonline.comnih.gov The exploration of modern catalytic systems and green chemistry principles is paramount.

Future synthetic strategies could include:

Metal-Catalyzed Cross-Coupling and Annulation Reactions: Investigating transition-metal-catalyzed methods, such as those using copper, palladium, or rhodium, could offer highly efficient and regioselective routes. mdpi.comresearchgate.net For instance, a copper-catalyzed tandem reaction could be explored for a one-pot synthesis. tandfonline.com

Green Chemistry Approaches: The use of environmentally benign solvents, or solvent-free conditions, is a critical area for development. tandfonline.comtandfonline.com Microwave-assisted and ultrasound-promoted syntheses could significantly reduce reaction times and energy consumption. nih.goviipseries.org

Multicomponent Reactions (MCRs): Designing novel MCRs would allow for the one-pot synthesis of complex this compound derivatives from simple starting materials, enhancing atom economy and procedural simplicity. nih.govmdpi.com

A comparative table of potential synthetic methods is presented below.

| Synthetic Method | Potential Catalyst/Conditions | Anticipated Advantages | Key Research Focus |

| Modified Friedländer Annulation | Metal nanoparticles (e.g., Co, Cu) tandfonline.com | High yields, mild conditions, catalyst reusability. | Optimizing nanoparticle catalysts for the specific substrates required for this compound. |

| Doebner-von Miller Reaction | Brønsted or Lewis acids, ionic liquids nih.govmdpi.com | Use of simple precursors, potential for solvent-free conditions. | Improving regioselectivity and yield for the specific substitution pattern. |

| C-H Activation/Annulation | Rhodium or Ruthenium complexes mdpi.com | High atom economy, direct functionalization. | Identifying suitable directing groups and reaction partners for the target molecule. |

| Microwave-Assisted Synthesis | Ionic liquids, solid acids nih.goviipseries.org | Rapid reaction times, improved yields, energy efficiency. | Screening of various microwave conditions and catalysts. |

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Reaction Intermediates: Utilizing advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, to detect and characterize key reaction intermediates.

Kinetic Studies: Performing detailed kinetic analysis of synthetic reactions to understand the rate-determining steps and the influence of various reaction parameters.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. For example, studies on related quinoline syntheses have postulated specific intermediates that could be confirmed through such methods. youtube.com

Development of New Derivatization Strategies

The functional groups on this compound, particularly the amino group at the 4-position and the potential for substitution on the quinoline ring, offer numerous possibilities for derivatization. Future efforts should be directed towards creating a library of novel derivatives with tailored properties.

Promising derivatization strategies include:

N-Functionalization of the Amino Group: Introducing a wide range of substituents to the 4-amino group to modulate the electronic and steric properties of the molecule. This could involve acylation, alkylation, and the introduction of heterocyclic moieties. scholaris.caasm.org

C-H Functionalization of the Quinoline Core: Exploring regioselective C-H activation to introduce new functional groups at various positions on the quinoline ring system, a strategy that has been successfully applied to other heterocyclic systems. mdpi.com

Synthesis of Metal Complexes: The quinoline nitrogen and the 4-amino group can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting photophysical properties. 8-hydroxyquinoline (B1678124) is a well-known chelating agent, suggesting that amino-quinolines also have significant potential in this area. wikipedia.org

The table below outlines potential derivatization approaches and their target applications.

| Derivatization Site | Reaction Type | Potential Functional Groups | Potential Applications |

| 4-Amino Group | Acylation, Alkylation, Urea (B33335) formation | Amides, secondary/tertiary amines, ureas, sulfonamides | Modified biological activity, altered solubility, precursors for polymers. asm.orgscholarsresearchlibrary.com |

| Quinoline Ring (C5, C6, C7) | Electrophilic Aromatic Substitution, C-H Activation | Halogens, nitro groups, alkyl chains, aryl groups | Tuning electronic properties, precursors for further functionalization. scholaris.ca |

| 2-Methyl Group | Condensation Reactions | Styryl dyes, extended conjugated systems | Development of fluorescent probes and dyes. |

Integration into Emerging Material Systems

The quinoline scaffold is known for its presence in functional materials, including those used in electronics and as sensors. mdpi.com Future research should investigate the potential of this compound as a building block for advanced materials.

Potential avenues for material science applications include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as electroluminescent materials. mdpi.com The specific substitution pattern of this compound could be tuned to achieve desired emission colors and efficiencies.

Chemical Sensors: The amino group and quinoline nitrogen can interact with various analytes, making it a candidate for the development of fluorescent or colorimetric sensors.

Corrosion Inhibitors: Quinoline and its derivatives have been studied as corrosion inhibitors for metals. wikipedia.orgresearchgate.net The adsorption properties of this compound on metal surfaces could be investigated for this application. scholarsresearchlibrary.com

Synergistic Experimental and Computational Approaches

The most rapid and insightful progress in understanding and applying this compound will come from a tight integration of experimental and computational methods.

Future research should leverage this synergy by:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. mdpi.comscholarsresearchlibrary.com These predictions can guide synthetic efforts and the interpretation of experimental data.

Structure-Property Relationship Studies: Combining experimental data from techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy with computational results to build robust structure-property relationships. mdpi.comdntb.gov.ua This understanding is key to designing molecules with specific, targeted functions.

Mechanism Elucidation: Computational modeling of reaction pathways can provide detailed energetic profiles and transition state structures, complementing experimental mechanistic studies. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for 4-Amino-8-ethyl-2-methylquinoline, and how can stereochemical outcomes be controlled?

- Methodological Answer : The compound can be synthesized via reductive amination of 8-ethyl-2-methylquinoline-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH ≈ 6). Parallel synthesis approaches, such as those used for 6-methoxy-8-aminoquinoline derivatives, can facilitate diversification at the 4-amino position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield (>80%) and stereochemical fidelity.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer : X-ray crystallography remains the gold standard. Single crystals are grown via slow evaporation (methanol/water), and data collected using Mo Kα radiation. Refinement with SHELXL (via the SHELX suite) resolves bond angles and torsional strain, with hydrogen bonds (e.g., N–H⋯N) confirming intermolecular interactions . Complementary NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight.

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve discrepancies in electronic properties or reaction mechanisms?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (Becke’s 1993 method) improve accuracy for thermochemical properties like ionization potentials and electron affinity . Basis sets (6-311++G**) model π-conjugation in the quinoline ring. Compare computed IR spectra with experimental data to validate vibrational modes. For mechanistic studies, locate transition states using the nudged elastic band (NEB) method .

Q. What experimental strategies address contradictory bioactivity data in cancer cell lines or enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀ curves (logarithmic scale) across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Structural Analogs : Compare with 4-amino-2-methylquinoline derivatives to isolate the role of the 8-ethyl group in DNA adduct formation (e.g., PhIP-like genotoxicity) .

Q. How can enzymatic degradation pathways (e.g., Comamonas testosteroni) be characterized and exploited for environmental remediation?

- Methodological Answer :

- Enzyme Isolation : Purify 2-oxidoreductase and 3-methyl-2-oxo-1,2-dihydroquinoline hydrolase from C. testosteroni via affinity chromatography.

- Kinetic Assays : Monitor substrate depletion (UV-Vis at 320 nm) and product formation (HPLC with C18 columns).

- Mutagenesis : Knock out qor or mqnA genes to confirm pathway specificity .

Q. What analytical techniques best quantify genotoxic DNA adducts formed by this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.